molecular formula C11H22O B14603488 4-Methyldec-4-en-1-ol CAS No. 58203-65-9

4-Methyldec-4-en-1-ol

Cat. No.: B14603488
CAS No.: 58203-65-9
M. Wt: 170.29 g/mol
InChI Key: XRHMXCQANGQRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyldec-4-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a type of alcohol characterized by the presence of a double bond between the fourth and fifth carbon atoms and a methyl group attached to the fourth carbon atom. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyldec-4-en-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction . In this method, pentylmagnesium bromide reacts with 2-methyl-2-pentenal to form this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the isomerization of related compounds. For instance, the isomerization of 4-methylpent-3-en-1-ol derivatives can be catalyzed by a complex of formula [Ru(dienyl)2H]X at room temperature . This method offers high selectivity and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyldec-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound into alkanes or other alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: SOCl2 in pyridine, PBr3 in ether.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alkanes, secondary alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Methyldec-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyldec-4-en-1-ol involves its interaction with various molecular targets. The presence of the double bond and hydroxyl group allows it to participate in hydrogen bonding and van der Waals interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .

Comparison with Similar Compounds

  • 3-Methyldec-4-en-1-ol
  • 4-Methyl-3-decen-5-ol
  • 4-Methylpent-3-en-1-ol

Comparison: 4-Methyldec-4-en-1-ol is unique due to its specific structure, which includes a double bond at the fourth position and a methyl group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, 3-Methyldec-4-en-1-ol has the methyl group at a different position, leading to variations in its chemical behavior and applications .

Properties

CAS No.

58203-65-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-methyldec-4-en-1-ol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3

InChI Key

XRHMXCQANGQRJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.